Sardomozide dihydrochloride

Catalog No.
S548218
CAS No.
138794-73-7
M.F
C11H16Cl2N6
M. Wt
303.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sardomozide dihydrochloride

CAS Number

138794-73-7

Product Name

Sardomozide dihydrochloride

IUPAC Name

(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride

Molecular Formula

C11H16Cl2N6

Molecular Weight

303.19 g/mol

InChI

InChI=1S/C11H14N6.2ClH/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15;;/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17);2*1H/b16-9+;;

InChI Key

UHEIPGJSFDAPIC-NENXIMLWSA-N

SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl

Solubility

Soluble in water

Synonyms

4-AIAH, 4-amidinoindan-1-one 2'-amidinohydrazone, CGP 48664, CGP 48664A, CGP-48664, CGP-48664A, SAM 486A, SAM486A

Canonical SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl

Isomeric SMILES

C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N.Cl.Cl

Description

The exact mass of the compound Sardomozide dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

White to off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OEH39O5H7C

MeSH Pharmacological Classification

Antineoplastic Agents

Wikipedia

Sardomozide dihydrochloride

Dates

Modify: 2023-08-15
1: Koomoa DL, Borsics T, Feith DJ, Coleman CC, Wallick CJ, Gamper I, Pegg AE, Bachmann AS. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/protein kinase B regulation and apoptosis in neuroblastoma. Mol Cancer Ther. 2009 Jul;8(7):2067-75. doi: 10.1158/1535-7163.MCT-08-1217. Epub 2009 Jul 7. PubMed PMID: 19584241; PubMed Central PMCID: PMC2731875.
2: Millward MJ, Joshua A, Kefford R, Aamdal S, Thomson D, Hersey P, Toner G, Lynch K. Multi-centre Phase II trial of the polyamine synthesis inhibitor SAM486A (CGP48664) in patients with metastatic melanoma. Invest New Drugs. 2005 Jun;23(3):253-6. PubMed PMID: 15868382.
3: Hu X, Washington S, Verderame MF, Demers LM, Mauger D, Manni A. Biological activity of the S-adenosylmethionine decarboxylase inhibitor SAM486A in human breast cancer cells in vitro and in vivo. Int J Oncol. 2004 Dec;25(6):1831-8. PubMed PMID: 15547724.
4: van Zuylen L, Bridgewater J, Sparreboom A, Eskens FA, de Bruijn P, Sklenar I, Planting AS, Choi L, Bootle D, Mueller C, Ledermann JA, Verweij J. Phase I and pharmacokinetic study of the polyamine synthesis inhibitor SAM486A in combination with 5-fluorouracil/leucovorin in metastatic colorectal cancer. Clin Cancer Res. 2004 Mar 15;10(6):1949-55. PubMed PMID: 15041711.
5: Pless M, Belhadj K, Menssen HD, Kern W, Coiffier B, Wolf J, Herrmann R, Thiel E, Bootle D, Sklenar I, Müller C, Choi L, Porter C, Capdeville R. Clinical efficacy, tolerability, and safety of SAM486A, a novel polyamine biosynthesis inhibitor, in patients with relapsed or refractory non-Hodgkin's lymphoma: results from a phase II multicenter study. Clin Cancer Res. 2004 Feb 15;10(4):1299-305. PubMed PMID: 14977828.
6: Siu LL, Rowinsky EK, Hammond LA, Weiss GR, Hidalgo M, Clark GM, Moczygemba J, Choi L, Linnartz R, Barbet NC, Sklenar IT, Capdeville R, Gan G, Porter CW, Von Hoff DD, Eckhardt SG. A phase I and pharmacokinetic study of SAM486A, a novel polyamine biosynthesis inhibitor, administered on a daily-times-five every-three-week schedule in patients with Advanced solid malignancies. Clin Cancer Res. 2002 Jul;8(7):2157-66. PubMed PMID: 12114416.
7: Kern W, Schleyer E, Bergmann M, Gschaidmeier H, Ehninger G, Hiddemann W, Braess J. Detection and separation of the S-adenosylmethionine-decarboxylase inhibitor SAM486A in human plasma and urine by reversed-phase ion-pairing high-performance liquid chromatography. J Pharmacol Toxicol Methods. 2001 May-Jun;45(3):175-80. PubMed PMID: 11755379.
8: Paridaens R, Uges DR, Barbet N, Choi L, Seeghers M, van der Graaf WT, Groen HJ, Dumez H, Buuren IV, Muskiet F, Capdeville R, Oosterom AT, de Vries EG. A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours. Br J Cancer. 2000 Sep;83(5):594-601. PubMed PMID: 10944598; PubMed Central PMCID: PMC2363502.
9: Zhou H, Choi L, Lau H, Bruntsch U, Vries EE, Eckhardt G, Oosterom AT, Verweij J, Schran H, Barbet N, Linnartz R, Capdeville R. Population pharmacokinetics/toxicodynamics (PK/TD) relationship of SAM486A in phase I studies in patients with advanced cancers. J Clin Pharmacol. 2000 Mar;40(3):275-83. PubMed PMID: 10709156.

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